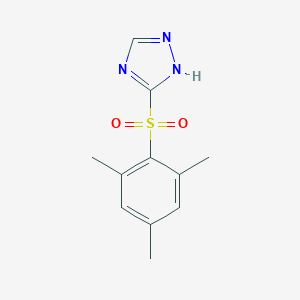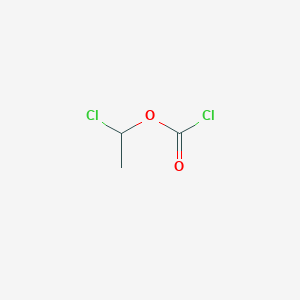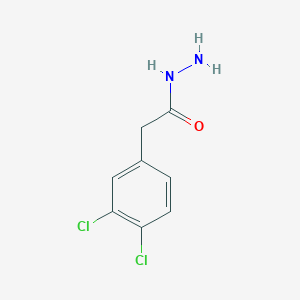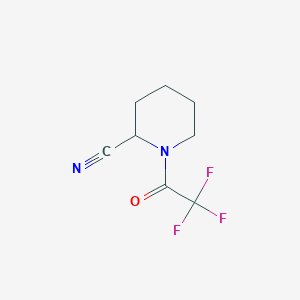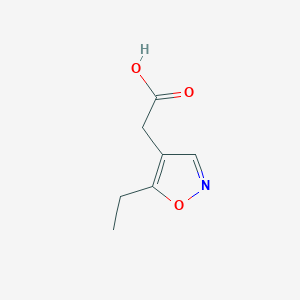![molecular formula C36H56FeP2 B140632 (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene CAS No. 158923-07-0](/img/structure/B140632.png)
(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene, is a chiral ferrocenylphosphine ligand. Such ligands are known for their planar chirality due to unsymmetrically substituted ferrocene structures and functional groups on the side chain of the ferrocene nucleus. These ligands are particularly important in asymmetric synthesis catalyzed by transition metal complexes .
Synthesis Analysis
The synthesis of chiral ferrocenylphosphines typically involves the lithiation of optically resolved ferrocenylamines followed by various nucleophilic substitution reactions to introduce phosphino groups. For instance, 1-Diphenylphosphino-2-(dimethylaminomethyl)ferrocene was optically resolved through its phosphine sulfide dibenzoyltartaric acid salt . Although the specific synthesis of (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of chiral ferrocenylphosphines is characterized by a ferrocene nucleus with planar chirality and additional functional groups. The presence of phosphino groups contributes to the ligand's ability to coordinate with transition metals, which is crucial for its catalytic activity. The structure of these compounds can be elucidated using various spectroscopic techniques, including NMR, which provides a complete assignment of protons and carbons .
Chemical Reactions Analysis
Chiral ferrocenylphosphines are employed as ligands in transition metal-catalyzed asymmetric reactions. For example, the use of a planar-chiral ferrocene derivative as a ligand in the Cu-catalyzed cyclopropanation of styrene with ethyl diazoacetate led to complete diastereoselectivity, yielding the trans-product exclusively . This highlights the potential of such ligands in facilitating highly selective chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral ferrocenylphosphines are influenced by the ferrocene nucleus and the substituents attached to it. The degree of π-electron delocalization over the fused heterocyclic ring can be evidenced by IR and UV/vis spectra. Additionally, the planar chirality of these compounds can be confirmed by X-ray crystallography, as demonstrated in one of the studies . The optical resolution and the relationship between the CD spectra and the chirality of the ligands are also important aspects of their physical properties .
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
Chiral ferrocene derivatives, including "(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene," are privileged ligand classes for asymmetric transition metal-catalyzed reactions. These compounds are particularly notable for their application in hetero-bidentate phosphane ligands, which combine the properties of phosphorus with those of other donor atoms, creating additional asymmetry around the metal center. This asymmetry is beneficial for increasing stereoinduction, making these ligands valuable alternatives to homo-bidentate ligands. From among ferrocene catalysts, ferrocenyl amino phosphanes and phosphane oxazolines are excellent examples of their application in asymmetric catalysis. The utilization of such ligands demonstrates significant advancements in catalytic processes, offering new pathways for the synthesis of complex molecules with high enantioselectivity (Š. Tomá, Jana Csizmadiová, M. Mečiarová, R. Šebesta, 2014).
Contributions to Antibiotic Synthesis
Research on ferrocene-containing antibiotics highlights the synthesis and characterization of new antibiotics that include ferrocenyl and 1,1'-ferrocenilene residues. These antibiotics belong to classes such as penicillins, cephalosporins, and rifamycins, showcasing the versatility of ferrocene derivatives in drug development. The biological activity of these compounds has been tested against Gram-negative and Gram-positive bacteria, with some derivatives showing promising activity similar to that of conventional antibiotics like amoxicillin and cephalothin. This research underscores the potential of ferrocene derivatives in contributing to the development of new antibacterial agents (D. Scutaru, L. Tǎtaru, I. Mazilu, M. Vâţă, T. Lixandru, C. Simionescu, 1993).
Anticancer Activity
The exploration of ferrocene derivatives against drug-resistant cancer cell lines is a significant area of research. Ferrocene-phenol hybrid ferrocifen, for instance, exhibits potential activity against cancers that have developed resistance to conventional chemotherapy. This highlights the unique modes of action of ferrocene derivatives, distinguishing them from platinum-based anticancer drugs. The ongoing preclinical trials of ferrocifen demonstrate the potential of ferrocene derivatives as scaffolds for developing novel anticancer candidates. This area of research not only addresses the critical issue of drug resistance in cancer therapy but also opens up new avenues for the design of anticancer drugs (Li Li, Lin Ma, Jian Sun, 2021).
Wirkmechanismus
Target of Action
Similar compounds are known to act as ligands in various chemical reactions, particularly in catalysis .
Mode of Action
It’s worth noting that ferrocene compounds are often used in the field of organometallic chemistry due to their ability to form stable complexes with various metals .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
InChI |
InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;/t25-;;/m0../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMXQBMWBNENE-WLOLSGMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56FeP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

